CXCR4 antagonist 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’antagoniste du CXCR4 6 est un composé puissant qui inhibe l’activité du récepteur 4 de la chimiokine C-X-C (CXCR4). Ce récepteur est un membre de la famille des récepteurs couplés aux protéines G et joue un rôle crucial dans divers processus physiologiques, notamment l’hématopoïèse, l’organogenèse et la réparation tissulaire. Le récepteur CXCR4 est également impliqué dans plusieurs conditions pathologiques, telles que le cancer, l’infection par le VIH et les maladies inflammatoires .

Méthodes De Préparation

La synthèse de l’antagoniste du CXCR4 6 implique plusieurs étapes, notamment l’utilisation de divers réactifs et conditions réactionnelles. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la structure de base : Cela implique la réaction du toluène à 100 °C pendant 17 heures, produisant un produit avec un rendement de 62 à 89 %.

Sulfonation : Le produit est traité avec de l’acide sulfurique (80-99 % en poids) à température ambiante pendant 1 à 2 jours, ce qui donne un rendement de 87 à 99 %.

Cyclisation : L’intermédiaire est ensuite cyclisé à l’aide d’acide sulfurique 2,5 M à 120 °C pendant 1 à 2 jours, atteignant un rendement de 76 à 92 %.

Chloration : Le produit est chloré à l’aide de chlorure de thionyle dans du dichlorométhane à température ambiante pendant 3 heures, avec un rendement de 90 à 99 %.

Protection : Le composé est protégé à l’aide de dicarbonate de di-tert-butyle dans du dichlorométhane à température ambiante pendant 17 heures, ce qui donne 65 %.

Réduction : Le composé protégé est réduit à l’aide de borohydrure de sodium dans de l’acide acétique à température ambiante pendant 48 heures, atteignant un rendement de 64 %.

Déprotection : L’étape finale de déprotection implique l’utilisation d’acide trifluoroacétique dans du dichlorométhane à température ambiante pendant 1 heure, ce qui donne un rendement de 92 à 99 %.

Analyse Des Réactions Chimiques

L’antagoniste du CXCR4 6 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Certains réactifs et conditions courants utilisés dans ces réactions sont :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines en présence d’un catalyseur approprié.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

L’antagoniste du CXCR4 6 a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie . Certaines applications notables comprennent :

Thérapie anticancéreuse : L’antagoniste du CXCR4 6 s’est avéré prometteur pour inhiber la croissance tumorale, les métastases et l’angiogenèse en bloquant la voie de signalisation CXCL12/CXCR4.

Traitement du VIH : Le composé peut inhiber l’entrée du VIH dans les cellules hôtes en bloquant le récepteur CXCR4, qui sert de co-récepteur au virus.

Maladies inflammatoires : L’antagoniste du CXCR4 6 peut moduler la migration des cellules immunitaires et réduire l’inflammation dans divers modèles de maladie.

Administration de médicaments : Le composé a été exploré pour une utilisation dans des systèmes d’administration de médicaments à base de nanomatériaux afin d’améliorer l’administration ciblée d’agents thérapeutiques.

Applications De Recherche Scientifique

CXCR4 antagonist 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

Cancer therapy: this compound has shown potential in inhibiting tumor growth, metastasis, and angiogenesis by blocking the CXCL12/CXCR4 signaling pathway.

HIV treatment: The compound can inhibit the entry of HIV into host cells by blocking the CXCR4 receptor, which serves as a co-receptor for the virus.

Inflammatory diseases: this compound can modulate immune cell migration and reduce inflammation in various disease models.

Drug delivery: The compound has been explored for use in nano-based drug delivery systems to enhance the targeted delivery of therapeutic agents.

Mécanisme D'action

L’antagoniste du CXCR4 6 exerce ses effets en se liant au récepteur CXCR4 et en empêchant l’interaction avec son ligand naturel, le ligand 12 de la chimiokine C-X-C (CXCL12) . Cette inhibition perturbe les voies de signalisation en aval, telles que l’activation de la phosphoinositide 3-kinase (PI3K), de l’Akt et de la kinase régulée par le signal extracellulaire (ERK), qui sont impliquées dans la prolifération cellulaire, la survie et la migration. En bloquant ces voies, l’antagoniste du CXCR4 6 peut inhiber la croissance tumorale, les métastases et d’autres processus pathologiques.

Comparaison Avec Des Composés Similaires

Plusieurs autres antagonistes du CXCR4 ont été développés et étudiés pour leur potentiel thérapeutique . Voici quelques exemples notables :

Plérixafor (AMD3100) : Un antagoniste du CXCR4 bien connu utilisé dans la mobilisation des cellules souches et la thérapie anticancéreuse.

Mavorixafor : Un antagoniste oral du CXCR4 approuvé pour le traitement du syndrome WHIM.

L’antagoniste du CXCR4 6 se distingue par sa grande puissance et sa sélectivité, ainsi que par sa capacité à inhiber le flux cytosolique de calcium induit par le CXCL12 et la migration cellulaire . Ces propriétés uniques en font un candidat prometteur pour la poursuite de la recherche et du développement dans divers domaines thérapeutiques.

Propriétés

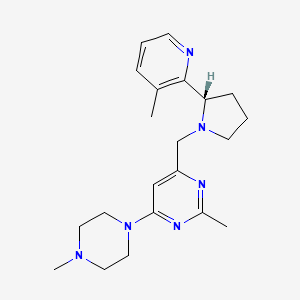

Formule moléculaire |

C21H30N6 |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

2-methyl-4-(4-methylpiperazin-1-yl)-6-[[(2S)-2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]methyl]pyrimidine |

InChI |

InChI=1S/C21H30N6/c1-16-6-4-8-22-21(16)19-7-5-9-27(19)15-18-14-20(24-17(2)23-18)26-12-10-25(3)11-13-26/h4,6,8,14,19H,5,7,9-13,15H2,1-3H3/t19-/m0/s1 |

Clé InChI |

SJRFKTBEMQHUCF-IBGZPJMESA-N |

SMILES isomérique |

CC1=C(N=CC=C1)[C@@H]2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C |

SMILES canonique |

CC1=C(N=CC=C1)C2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.